molecular formula C27H25NO2 B11536852 2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro-

2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro-

Cat. No.: B11536852
M. Wt: 395.5 g/mol
InChI Key: CBQFCRAPSLBJDH-UHFFFAOYSA-N
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Description

2-[2-(5-METHYLFURAN-2-YL)ETHYL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound features a furan ring substituted with a methyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-METHYLFURAN-2-YL)ETHYL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can be achieved through several synthetic routes. One common method involves the condensation of 2-aminophenol with 2-(5-methylfuran-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-METHYLFURAN-2-YL)ETHYL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The benzoxazine ring can be reduced to form the corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[2-(5-METHYLFURAN-2-YL)ETHYL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-[2-(5-METHYLFURAN-2-YL)ETHYL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furanmethanol: Another furan derivative with similar structural features.

    2-(2-Furanylmethyl)-5-methylfuran: A compound with a similar furan ring structure.

    Furan-2,5-dicarboxylic acid: A common oxidation product of furan derivatives.

Uniqueness

2-[2-(5-METHYLFURAN-2-YL)ETHYL]-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its benzoxazine ring fused with a furan ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C27H25NO2

Molecular Weight

395.5 g/mol

IUPAC Name

2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C27H25NO2/c1-20-16-17-23(29-20)18-19-26-28-25-15-9-8-14-24(25)27(30-26,21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-17,26,28H,18-19H2,1H3

InChI Key

CBQFCRAPSLBJDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCC2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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